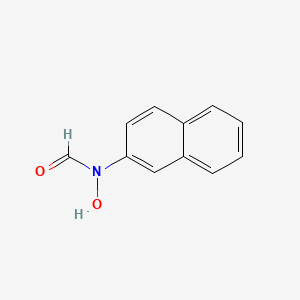![molecular formula C28H53NO5 B14741806 2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate CAS No. 5422-43-5](/img/structure/B14741806.png)
2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate is a chemical compound known for its unique structure and properties It is an ester derivative, which means it is formed from the reaction between an acid and an alcohol
Métodos De Preparación
The synthesis of 2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate typically involves esterification reactions. One common method is the reaction between dodecanoic acid and an appropriate alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: It is used in studies of lipid metabolism and as a substrate for enzyme assays.
Industry: It is used in the production of surfactants and emulsifiers for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in lipid metabolism, leading to changes in the levels of various lipids. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate can be compared with other similar compounds, such as:
2-[(2-Dodecanoyloxyacetyl)amino]ethyl hexanoate: This compound has a shorter carbon chain, which may affect its solubility and reactivity.
2-[(2-Dodecanoyloxyacetyl)amino]ethyl octanoate: This compound has a medium-length carbon chain, which may provide a balance between solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which provides a unique combination of properties that make it suitable for a wide range of applications.
Propiedades
Número CAS |
5422-43-5 |
|---|---|
Fórmula molecular |
C28H53NO5 |
Peso molecular |
483.7 g/mol |
Nombre IUPAC |
2-[(2-dodecanoyloxyacetyl)amino]ethyl dodecanoate |
InChI |
InChI=1S/C28H53NO5/c1-3-5-7-9-11-13-15-17-19-21-27(31)33-24-23-29-26(30)25-34-28(32)22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3,(H,29,30) |
Clave InChI |
HIIDBCWISJPGSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCNC(=O)COC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)

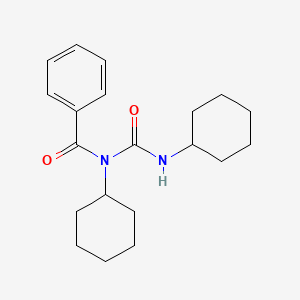

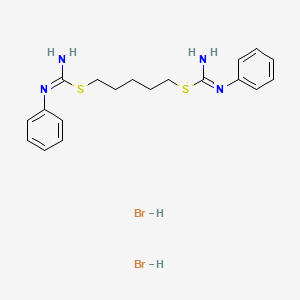
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
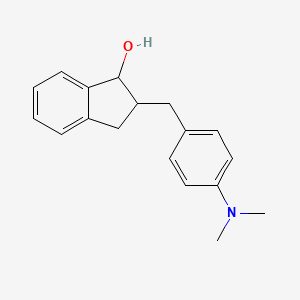

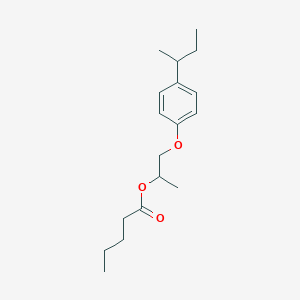
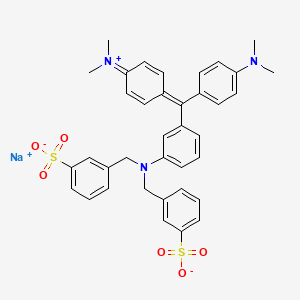
![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
